molecular formula C11H10N2O2 B14031437 3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile

3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14031437
M. Wt: 202.21 g/mol
InChI Key: MJIZTOSRMPIUJX-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzene-1,2-dicarbonitrile, featuring a hydroxypropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of benzene-1,2-dicarbonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzene-1,2-dicarbonitrile
  • 4-(3-Hydroxyphenoxy)benzene-1,2-dicarbonitrile
  • Dicyanobenzene derivatives

Uniqueness

3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and bioactive compounds .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(3-hydroxypropoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C11H10N2O2/c12-7-9-3-1-4-11(10(9)8-13)15-6-2-5-14/h1,3-4,14H,2,5-6H2

InChI Key

MJIZTOSRMPIUJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCCO)C#N)C#N

Origin of Product

United States

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